Lck inhibitor 2

Vue d'ensemble

Description

L’inhibiteur de Lck 2 est un inhibiteur de tyrosine kinase multicible connu pour son inhibition puissante de la protéine tyrosine kinase spécifique des lymphocytes (Lck), ainsi que d’autres kinases telles que la tyrosine kinase de Bruton (Btk), Lyn et Txk . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer et les maladies auto-immunes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur de Lck 2 implique généralement une série de réactions organiques, notamment la substitution nucléophile, la cyclisation et des étapes de purification. Les détails spécifiques des voies de synthèse et des conditions de réaction sont souvent propriétaires et peuvent varier en fonction du fabricant. Les méthodes générales impliquent l’utilisation de solvants organiques et de réactifs courants dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle

La production industrielle de l’inhibiteur de Lck 2 est mise à l’échelle à partir de la synthèse en laboratoire, en utilisant des réacteurs à grande échelle et des systèmes automatisés pour garantir la cohérence et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de Lck 2 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions telles que la température, le pH et le choix du solvant sont optimisées pour obtenir les résultats de réaction souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

L’inhibiteur de Lck 2 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l’inhibition des kinases et les voies de transduction du signal.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de Lck dans l’activation des lymphocytes T et la réponse immunitaire.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter les cancers, les maladies auto-immunes et les affections inflammatoires.

Applications De Recherche Scientifique

Autoimmune Diseases

Research indicates that Lck inhibitors can effectively manage autoimmune conditions such as rheumatoid arthritis and Type 1 diabetes. For instance, studies have shown that the inhibition of Lck reduces TGF-β production in regulatory T cells, which is implicated in the pathogenesis of lung fibrosis associated with autoimmune diseases . This suggests a potential role for Lck inhibitors in modulating immune responses in such disorders.

Cancer Treatment

Lck inhibitors have demonstrated promise as anti-cancer agents, particularly in hematological malignancies. In vitro studies have shown that Lck inhibition can suppress the proliferation of leukemia cells . Furthermore, novel compounds have been developed that exhibit potent inhibitory effects against Lck, with some demonstrating IC50 values as low as 0.0006 µM . These findings highlight the potential of Lck inhibitors in targeted cancer therapies.

Clinical Trials

Several clinical trials have explored the efficacy of Lck inhibitors in treating various conditions. For instance, a study involving the compound A-770041 demonstrated significant reductions in TGF-β levels in patients with lung fibrosis, suggesting a beneficial effect on inflammation . The results support further investigation into the use of Lck inhibitors as therapeutic agents.

Preclinical Studies

In preclinical models, compounds targeting Lck have shown effectiveness in reducing T-cell activation and cytokine production. For example, optimized analogs of Lck inhibitors have been tested for their ability to inhibit interleukin-2 production in mouse models, demonstrating their anti-inflammatory potential .

Structural Insights and Drug Development

Recent advancements in structural biology have facilitated the design of more selective Lck inhibitors by elucidating the binding interactions between these compounds and the kinase domain of Lck . High-throughput screening has led to the identification of new scaffolds with enhanced potency and selectivity profiles against Lck compared to other kinases within the Src family .

Summary Table of Key Findings

| Application Area | Compound Name | IC50 Value (µM) | Key Findings |

|---|---|---|---|

| Autoimmune Diseases | A-770041 | 0.0006 | Reduced TGF-β levels in regulatory T cells |

| Cancer Treatment | Optimized Analog VI | 0.002 | Suppressed leukemia cell proliferation |

| Inflammation | Compound 7g | 0.0046 | Selective inhibition over FMS kinase |

Mécanisme D'action

L’inhibiteur de Lck 2 exerce ses effets en se liant au site actif de Lck, inhibant ainsi son activité de kinase. Cette inhibition perturbe la phosphorylation des molécules de signalisation en aval, conduisant à des réponses cellulaires modifiées. Le composé affecte également d’autres kinases de la famille Src, contribuant à son activité à large spectre .

Comparaison Avec Des Composés Similaires

Composés similaires

A-770041 : Un inhibiteur spécifique de Lck utilisé dans la recherche pour étudier la signalisation des lymphocytes T.

Unicité

L’inhibiteur de Lck 2 est unique en raison de sa forte puissance et de sa sélectivité pour plusieurs kinases, ce qui en fait un outil précieux dans les contextes de recherche et thérapeutique. Sa capacité à inhiber plusieurs cibles simultanément le distingue des inhibiteurs plus sélectifs .

Activité Biologique

Lck inhibitor 2 is a compound that targets the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell receptor signaling and various cellular processes related to immune response and cancer progression. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Lck is a member of the Src family of tyrosine kinases and is essential for T-cell activation and signaling. Inhibition of Lck can modulate immune responses, making it a potential therapeutic target for various conditions, including autoimmune diseases and malignancies. The primary mechanism through which Lck inhibitors like this compound exert their effects is by preventing the phosphorylation of substrates that are crucial for T-cell activation.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on apoptosis in leukemia cells and its role in enhancing glucocorticoid sensitivity.

Table 1: Biological Activities of this compound

Case Studies

-

Chronic Lymphocytic Leukemia (CLL)

- A study demonstrated that Lck inhibition enhances sensitivity to dexamethasone in CLL cells that typically exhibit resistance to glucocorticoids. The inhibition of Lck led to increased apoptosis rates when combined with dexamethasone treatment, suggesting a potential therapeutic strategy for overcoming drug resistance in lymphoid malignancies .

- T-Cell Activation

- Neuronal Morphology

Structure-Activity Relationship (SAR)

The development of Lck inhibitors has focused on optimizing their structure for enhanced potency and selectivity. Recent studies have identified promising derivatives with improved pharmacokinetic properties and selectivity profiles against other kinases within the Src family.

Table 2: Selectivity Profile of Lck Inhibitors

| Compound | IC50 (Lck) | IC50 (Src) | IC50 (Syk) | IC50 (Zap-70) |

|---|---|---|---|---|

| This compound | 0.0006 µM | 0.001 µM | 0.20 µM | 0.37 µM |

| Dasatinib | ~7 nM | ~8 nM | ~20 nM | ~30 nM |

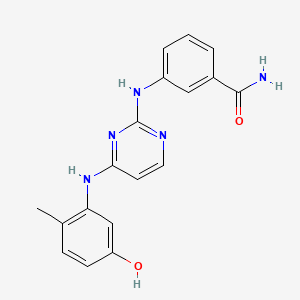

Propriétés

IUPAC Name |

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCBIFOAGRZJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157832 | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944795-06-6 | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.